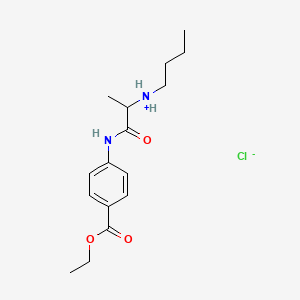

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride

CAS No.: 97555-45-8

Cat. No.: VC18458269

Molecular Formula: C16H25ClN2O3

Molecular Weight: 328.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97555-45-8 |

|---|---|

| Molecular Formula | C16H25ClN2O3 |

| Molecular Weight | 328.83 g/mol |

| IUPAC Name | butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |

| Standard InChI | InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |

| Standard InChI Key | VKLYBWGNFDJEGX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is ethyl 4-[2-(butylamino)propanamido]benzoate hydrochloride, reflecting its functional groups:

-

Benzoic acid backbone: Substituted at the para position with a propanamido group.

-

Butylamino side chain: Attached to the propanamido nitrogen.

-

Ethyl ester: Enhances lipophilicity and stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 328.83 g/mol | |

| CAS Registry Number | 97555-45-8 | |

| Synonyms | SA6, Ethyl 4-(2-n-butylaminoacetylamino)benzoate HCl |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

-

Esterification: Reacting benzoic acid with ethanol to form the ethyl ester.

-

Amidation: Introducing the propionamido group via coupling agents.

-

Alkylation: Attaching the butylamino moiety.

-

Salt Formation: Treating with hydrochloric acid to yield the hydrochloride .

Critical steps include temperature control (160–230°C) and catalysts like titanium isopropylate to optimize yield .

Analytical Characterization

-

NMR Spectroscopy: Confirms proton environments, such as ethyl ester ( 1.2–4.2 ppm) and aromatic protons ( 7.0–8.0 ppm) .

-

Mass Spectrometry: Molecular ion peaks at m/z 328.83 validate the formula.

-

Infrared Spectroscopy: Bands at 1700 cm (C=O ester) and 1650 cm (amide I).

Biological Activity and Toxicity

Acute Toxicity

Studies in rodents reveal:

-

Subcutaneous LD: 430 mg/kg in mice .

Mechanistic details of toxicity are unspecified, but hydrochloride salts of similar esters often induce respiratory or neurological effects at high doses .

Comparative Analysis with Analogous Compounds

Structural Analogues

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| p-Aminobenzoic acid 2-(dipentylamino)ethyl ester HCl | Longer alkyl chain (pentyl vs. butyl) | |

| 2-(Dimethylamino)ethyl p-aminobenzoate HCl | Shorter chain and dimethylamino group |

Physicochemical Comparisons

-

Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases .

-

Stability: Ethyl esters resist hydrolysis better than methyl esters under physiological conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s amide and ester functionalities make it a candidate for:

-

Prodrug development: Ester hydrolysis could release active metabolites.

-

Antimicrobial agents: Analogues like tetracaine show dual anesthetic and antibacterial effects .

Material Science

Benzoic acid derivatives are utilized in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume